molecular formula C12H10N4O2 B11872078 N-(2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]quinolin-7-yl)acetamide CAS No. 113259-61-3

N-(2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]quinolin-7-yl)acetamide

Katalognummer: B11872078
CAS-Nummer: 113259-61-3
Molekulargewicht: 242.23 g/mol
InChI-Schlüssel: RUBPLMBJOLMTTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]quinolin-7-yl)acetamide is a heterocyclic compound that features an imidazoquinoline core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The imidazoquinoline structure is known for its biological activity, making it a valuable scaffold in drug discovery and development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]quinolin-7-yl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 2-aminobenzamide with glyoxal in the presence of an acid catalyst, followed by acetylation to introduce the acetamide group. The reaction conditions often require refluxing in a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]quinolin-7-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized imidazoquinolines.

Wissenschaftliche Forschungsanwendungen

N-(2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]quinolin-7-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of N-(2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]quinolin-7-yl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Imidazo[1,2-a]pyridines
  • Imidazo[1,2-b]pyridazines
  • Quinoline derivatives

Uniqueness

N-(2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]quinolin-7-yl)acetamide is unique due to its specific imidazoquinoline structure, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds, it may offer enhanced potency or selectivity in certain applications .

Eigenschaften

CAS-Nummer

113259-61-3

Molekularformel

C12H10N4O2

Molekulargewicht

242.23 g/mol

IUPAC-Name

N-(2-oxo-1,3-dihydroimidazo[4,5-b]quinolin-7-yl)acetamide

InChI

InChI=1S/C12H10N4O2/c1-6(17)13-8-2-3-9-7(4-8)5-10-11(14-9)16-12(18)15-10/h2-5H,1H3,(H,13,17)(H2,14,15,16,18)

InChI-Schlüssel

RUBPLMBJOLMTTJ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC2=CC3=C(NC(=O)N3)N=C2C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.